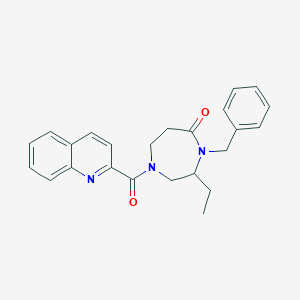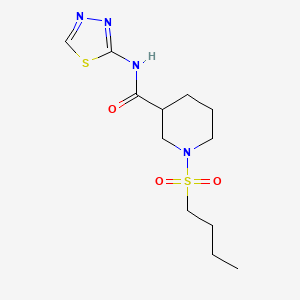![molecular formula C21H24ClN3O B5410562 N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5410562.png)
N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as "ACP-105", is a novel selective androgen receptor modulator (SARM) that has been gaining attention in the scientific community for its potential applications in various fields. ACP-105 has been found to have a high affinity towards the androgen receptor and has shown promising results in preclinical studies for its anabolic effects.
作用機序
ACP-105 works by selectively binding to the androgen receptor in target tissues, such as skeletal muscle and bone tissue. This binding activates the androgen receptor and promotes the growth and development of these tissues. ACP-105 has been found to be highly selective for the androgen receptor and has minimal interaction with other receptors, such as the estrogen receptor.
Biochemical and Physiological Effects:
ACP-105 has been found to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. ACP-105 has also been found to improve physical function and exercise performance in preclinical studies. ACP-105 has minimal androgenic effects, such as the development of male secondary sexual characteristics, making it a safer alternative to traditional androgenic steroids.
実験室実験の利点と制限
ACP-105 has several advantages for lab experiments, including its high selectivity for the androgen receptor and its anabolic effects on skeletal muscle and bone tissue. ACP-105 has minimal androgenic effects, making it a safer alternative to traditional androgenic steroids. However, ACP-105 has limitations, such as the lack of long-term safety data and the need for further research to determine its efficacy in humans.
将来の方向性
There are several future directions for research on ACP-105, including its potential applications in the treatment of muscle wasting, osteoporosis, and prostate cancer. Further research is needed to determine the long-term safety and efficacy of ACP-105 in humans. Additionally, research is needed to optimize the synthesis method of ACP-105 to obtain higher yields and purity for research purposes.
合成法
The synthesis of ACP-105 involves a multi-step process that starts with the reaction of 4-chloroaniline and 2-bromoacetyl chloride to form 2-(4-chlorophenyl)acetamide. The intermediate is then subjected to a reductive amination reaction with 3-phenyl-2-propen-1-amine and piperazine to form the final product, ACP-105. The synthesis method has been optimized to obtain high yields and purity of ACP-105 for research purposes.
科学的研究の応用
ACP-105 has been studied extensively for its potential applications in various fields, including muscle wasting, osteoporosis, and prostate cancer. ACP-105 has been found to have anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for muscle wasting and osteoporosis. ACP-105 has also been found to inhibit the growth of prostate cancer cells in vitro, making it a potential treatment for prostate cancer.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-19-8-10-20(11-9-19)23-21(26)17-25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGCSBVFSOHKI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5410480.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5410495.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5410507.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5410508.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5410509.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-3-methoxyphenol](/img/structure/B5410512.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-2-methylalaninamide hydrochloride](/img/structure/B5410520.png)
![2-methoxy-5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}pyrimidine](/img/structure/B5410524.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5410526.png)

![2-{4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5410549.png)
![6-(3-chlorophenyl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5410553.png)
![N-methyl-1-{2-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5410584.png)
